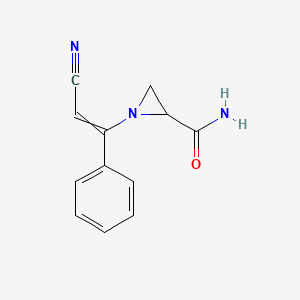
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. The reaction conditions often require the presence of a base and a suitable solvent. For example, the cyclization can be achieved using sodium hydride in methylene chloride at low temperatures .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles. Common reagents include thiols, amines, and alcohols. The reaction typically results in the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can be achieved using various electrophiles under suitable conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic ring-opening with thiols can lead to thiol-substituted amides .
Wissenschaftliche Forschungsanwendungen
1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Organic Synthesis: It serves as a valuable building block for the synthesis of various nitrogen-containing compounds, including amino acids and heterocycles.
Biological Studies: The compound’s reactivity towards nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide involves its high reactivity towards nucleophiles. The aziridine ring’s strain energy facilitates nucleophilic attack, leading to ring-opening and alkylation of target molecules. This property is particularly useful in targeting thiol groups on proteins, making it a potential inhibitor of protein disulfide isomerases (PDIs), which are involved in protein folding and are overexpressed in certain cancers .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Cyano-1-phenylethenyl)aziridine-2-carboxamide include other aziridine derivatives such as:
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
2-Aziridinyl ketones: Used as intermediates in the synthesis of bioactive molecules.
Aziridine-2-carboxylates: Valuable for the synthesis of amino acid derivatives.
Eigenschaften
CAS-Nummer |
75984-92-8 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(2-cyano-1-phenylethenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c13-7-6-10(9-4-2-1-3-5-9)15-8-11(15)12(14)16/h1-6,11H,8H2,(H2,14,16) |
InChI-Schlüssel |
OQEWPRYTCXUIMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C(=CC#N)C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


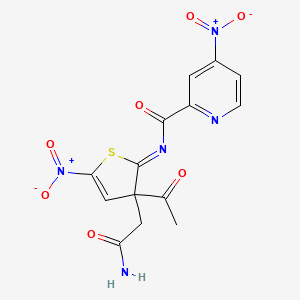
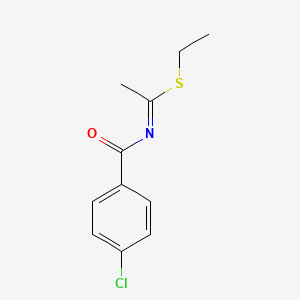
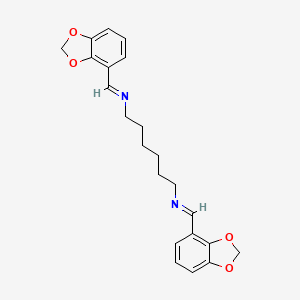
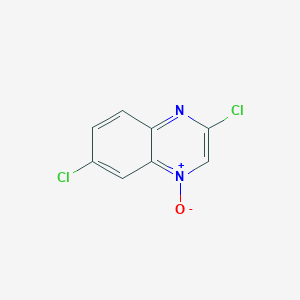
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

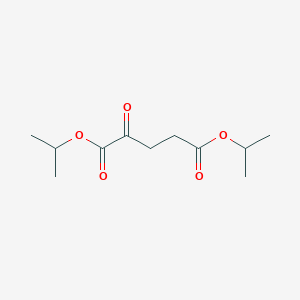
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)

![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
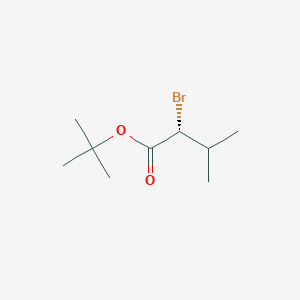
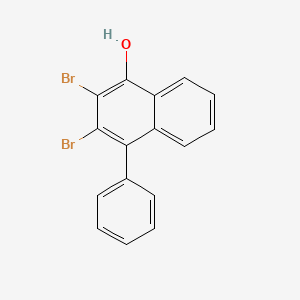
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
